N-(3-chloro-4-fluorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]thiourea
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Overview
Description
N-(3-chloro-4-fluorophenyl)-N’-[2-methoxy-5-(trifluoromethyl)phenyl]thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of both chloro and fluoro substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-N’-[2-methoxy-5-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 3-chloro-4-fluoroaniline with 2-methoxy-5-(trifluoromethyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation of thiourea derivatives often leads to the formation of sulfonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Substitution: The chloro and fluoro substituents on the phenyl rings can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(3-chloro-4-fluorophenyl)-N’-[2-methoxy-5-(trifluoromethyl)phenyl]thiourea is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. The presence of both chloro and fluoro groups can enhance its binding affinity to certain biological targets, making it a candidate for drug development.
Medicine: In medicinal chemistry, thiourea derivatives, including this compound, have been investigated for their potential therapeutic properties. They have shown promise as anti-inflammatory, antiviral, and anticancer agents.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N’-[2-methoxy-5-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- N-(3-chloro-4-fluorophenyl)-N’-phenylthiourea
- N-(4-fluorophenyl)-N’-[2-methoxy-5-(trifluoromethyl)phenyl]thiourea
- N-(3-chloro-4-fluorophenyl)-N’-[2-methoxyphenyl]thiourea
Comparison: Compared to similar compounds, N-(3-chloro-4-fluorophenyl)-N’-[2-methoxy-5-(trifluoromethyl)phenyl]thiourea is unique due to the presence of both chloro and fluoro substituents on the phenyl rings. These substituents can significantly influence its chemical reactivity, binding affinity, and overall biological activity. The trifluoromethyl group, in particular, can enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[2-methoxy-5-(trifluoromethyl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF4N2OS/c1-23-13-5-2-8(15(18,19)20)6-12(13)22-14(24)21-9-3-4-11(17)10(16)7-9/h2-7H,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUMQMSEQNXWQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=S)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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